![molecular formula C28H20N2O5 B2393798 3-(1-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 888467-65-0](/img/structure/B2393798.png)
3-(1-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a complex organic compound featuring a unique structure that combines naphthyl, dihydrodioxin, and benzofuran moieties. This intricate structure grants it unique physicochemical properties, making it a compound of significant interest in various fields including chemistry, biology, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide typically involves multiple steps:
Starting Materials: Preparation starts with the selection of appropriate naphthalene, dioxin, and benzofuran derivatives.
Amidation Reaction: The naphthyl group undergoes an amidation reaction to attach the amino group.
Cyclization: The benzofuran moiety is synthesized through a cyclization reaction.
Coupling: The final step involves coupling the naphthamido and dihydrodioxin groups onto the benzofuran structure.
Industrial Production Methods: For large-scale production, the synthesis must be optimized for yield and purity. Industrial methods might include:
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification Techniques: Utilizing advanced chromatography and crystallization methods to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups attached to the aromatic rings.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: Nucleophilic and electrophilic substitutions can occur, allowing for modification of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitration mixtures (HNO3/H2SO4).
Major Products: Depending on the reaction type, products can range from oxidized or reduced derivatives to substituted aromatic compounds. Each reaction pathway opens avenues for further functionalization and diversification of the molecule.
Scientific Research Applications
Chemistry:
Organic Synthesis: As a precursor or intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology:
Biological Probes: Used in the design of probes for studying biological processes due to its ability to interact with biomolecules.
Medicine:
Drug Development: Potential use as a lead compound in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and as a building block for more complex industrial compounds.
Mechanism of Action
Comparison:
Structural Comparison: Similar compounds include other naphthyl, dioxin, and benzofuran derivatives. the combination of these specific groups in 3-(1-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is unique.
Functional Comparison: The compound’s functional properties, such as its ability to undergo multiple reaction types and its biological interactions, distinguish it from other similar compounds.
Comparison with Similar Compounds
1-Naphthylamine
Benzofuran
Dihydrobenzo[b][1,4]dioxin
Naphthalene derivatives
This compound’s intricate structure and versatile reactivity make it a valuable subject of study across various scientific fields.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O5/c31-27(20-10-5-7-17-6-1-2-8-19(17)20)30-25-21-9-3-4-11-22(21)35-26(25)28(32)29-18-12-13-23-24(16-18)34-15-14-33-23/h1-13,16H,14-15H2,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPXCWLHYZJVID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2393715.png)
![2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide](/img/structure/B2393717.png)
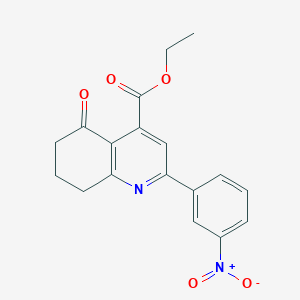
![N-[(3-chlorophenyl)(cyano)methyl]-3-[methyl(propyl)amino]propanamide](/img/structure/B2393719.png)
![6-Cyano-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2393720.png)
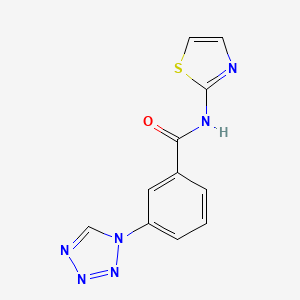
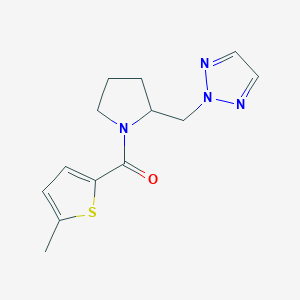
![N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B2393723.png)
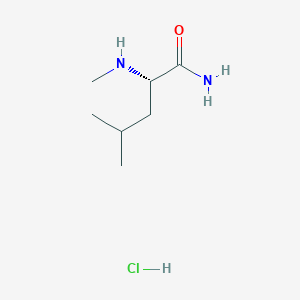
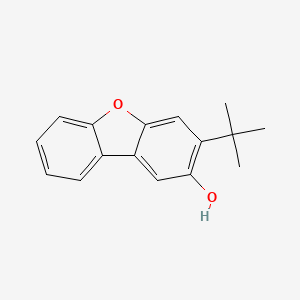
![exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate](/img/structure/B2393731.png)
![3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B2393733.png)
![2,5-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2393735.png)
![1-Methyl-4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]piperazine](/img/structure/B2393738.png)
